Methyl 3-acetamido-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-acetamido-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Mechanism of Action
Target of Action
Methyl 3-acetamido-1-benzothiophene-2-carboxylate is a benzothiophene-based compound . Benzothiophene-based compounds have been shown to target acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for maintaining memory functions .
Mode of Action
This compound inhibits AChE, leading to an accumulation of acetylcholine in the synapse . This enhances cholinergic transmission, which can alleviate memory functions in Alzheimer’s disease patients .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance the transmission of signals in the cholinergic pathway, which is involved in memory and learning .
Pharmacokinetics
Similar benzothiophene-based compounds have shown promising in vivo evaluations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The inhibition of AChE by this compound leads to an enhancement of cholinergic transmission . This can result in improved memory functions, particularly in the context of neurodegenerative diseases like Alzheimer’s .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetamido-1-benzothiophene-2-carboxylate typically involves the acylation of 3-amino-1-benzothiophene-2-carboxylate. The process can be summarized as follows:
Starting Material: 3-amino-1-benzothiophene-2-carboxylate.
Acylation Reaction: The amino group is acylated using acetic anhydride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
Methyl 3-acetamido-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of benzothiophene derivatives.
Comparison with Similar Compounds
- Methyl 3-amino-1-benzothiophene-2-carboxylate
- Methyl 3-hydroxy-1-benzothiophene-2-carboxylate
- Methyl 3-methyl-1-benzothiophene-2-carboxylate
Comparison: Methyl 3-acetamido-1-benzothiophene-2-carboxylate is unique due to the presence of the acetamido group, which can enhance its biological activity and solubility compared to its analogs. The acetamido group also provides additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Properties
IUPAC Name |
methyl 3-acetamido-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMJKDLUNBJHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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